molecular formula C17H22ClNO B5801907 3-(2-chlorophenyl)-N-cyclohexyl-N-ethylacrylamide

3-(2-chlorophenyl)-N-cyclohexyl-N-ethylacrylamide

Numéro de catalogue B5801907
Poids moléculaire: 291.8 g/mol
Clé InChI: MEJGOQBYMRQAIO-OUKQBFOZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-chlorophenyl)-N-cyclohexyl-N-ethylacrylamide, commonly known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. CX-5461 is a selective inhibitor of RNA polymerase I transcription, which is a key process in the synthesis of ribosomal RNA. Inhibition of RNA polymerase I transcription by CX-5461 leads to nucleolar stress and subsequent activation of the p53 pathway, resulting in cell cycle arrest and apoptosis of cancer cells.

Mécanisme D'action

CX-5461 exerts its anticancer effects by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. Inhibition of RNA polymerase I transcription leads to nucleolar stress and activation of the p53 pathway, which results in cell cycle arrest and apoptosis of cancer cells. The p53 pathway is a key tumor suppressor pathway that is frequently mutated or inactivated in cancer cells, making it an attractive target for anticancer therapy.
Biochemical and Physiological Effects:
In addition to its anticancer effects, CX-5461 has been shown to have other biochemical and physiological effects. CX-5461 has been reported to induce autophagy, a cellular process that involves the degradation of damaged or dysfunctional cellular components. CX-5461 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CX-5461 as a research tool is its selectivity for cancer cells, which allows for the study of cancer-specific pathways and mechanisms. However, CX-5461 has some limitations as a research tool, including its relatively low potency and the potential for off-target effects. Additionally, CX-5461 is not currently available as a commercial reagent, which may limit its accessibility to researchers.

Orientations Futures

There are several future directions for research on CX-5461. One area of interest is the development of more potent analogues of CX-5461, which may have improved anticancer activity. Another area of interest is the identification of biomarkers that can predict response to CX-5461, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in combining CX-5461 with other anticancer agents to enhance its efficacy and overcome potential resistance mechanisms.

Méthodes De Synthèse

The synthesis of CX-5461 involves several steps, starting with the reaction between 2-chlorobenzonitrile and cyclohexylmagnesium bromide to form 2-chlorophenylcyclohexyl ketone. This intermediate is then reacted with ethyl acrylate in the presence of sodium ethoxide to form 3-(2-chlorophenyl)-N-cyclohexylacrylamide. Finally, this compound is chlorinated using thionyl chloride to form CX-5461.

Applications De Recherche Scientifique

CX-5461 has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that CX-5461 is highly selective for cancer cells, with minimal toxicity towards normal cells. In vivo studies have also shown that CX-5461 is effective in reducing tumor growth in various cancer types, including breast, ovarian, and pancreatic cancer.

Propriétés

IUPAC Name

(E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c1-2-19(15-9-4-3-5-10-15)17(20)13-12-14-8-6-7-11-16(14)18/h6-8,11-13,15H,2-5,9-10H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJGOQBYMRQAIO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.